![molecular formula C23H26N4O8 B12466740 4-nitrobenzyl N-[(benzyloxy)carbonyl]alanylglutaminate](/img/structure/B12466740.png)
4-nitrobenzyl N-[(benzyloxy)carbonyl]alanylglutaminate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE typically involves multiple steps, each requiring specific reagents and conditions. One common approach involves the initial formation of the (4-nitrophenyl)methyl ester, followed by the introduction of the benzyloxycarbonyl (Cbz) protecting group. Subsequent steps include the formation of the amide bond and the introduction of the carbamoyl group. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester and amide groups can be hydrolyzed to their corresponding acids and amines.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and strong acids or bases for hydrolysis and deprotection reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the ester and amide groups yields the corresponding acids and amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for studying biochemical pathways and mechanisms.
Medicine
In medicine, (4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE is investigated for its potential therapeutic applications. Its ability to modulate specific biochemical pathways makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry, materials science, and chemical engineering.
Mécanisme D'action
The mechanism of action of (4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-NITROPHENYL)METHYL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYBUTANOATE
- (4-NITROPHENYL)METHYL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE
Uniqueness
Compared to similar compounds, (4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C23H26N4O8 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl 5-amino-5-oxo-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate |
InChI |
InChI=1S/C23H26N4O8/c1-15(25-23(31)35-14-16-5-3-2-4-6-16)21(29)26-19(11-12-20(24)28)22(30)34-13-17-7-9-18(10-8-17)27(32)33/h2-10,15,19H,11-14H2,1H3,(H2,24,28)(H,25,31)(H,26,29) |
Clé InChI |
ZBOLCAFCGBXPCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(CCC(=O)N)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466675.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B12466683.png)
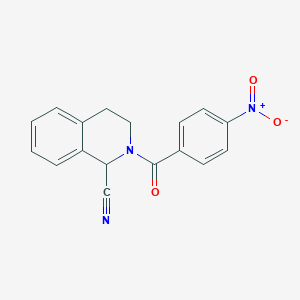
![3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12466689.png)
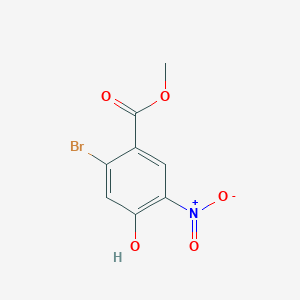

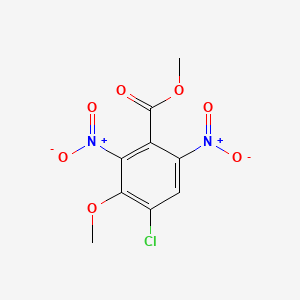
![N-{4-[(4-chlorobenzyl)amino]phenyl}acetamide](/img/structure/B12466716.png)
![2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12466724.png)
![N-{[N'-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B12466734.png)
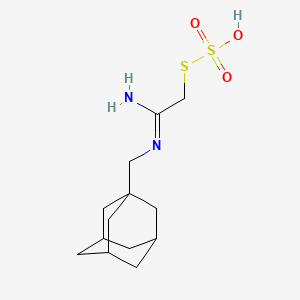
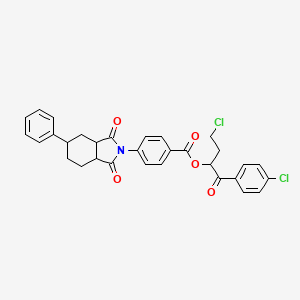
![2-[(Cyclohexylcarbonyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12466742.png)
